molecular formula C20H19F2N3O2S B4350821 1-cyclopentyl-5-(difluoromethyl)-7-(3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

1-cyclopentyl-5-(difluoromethyl)-7-(3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4350821
M. Wt: 403.4 g/mol
InChI Key: MKQDMPMHVHGAHI-UHFFFAOYSA-N
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Description

1-cyclopentyl-5-(difluoromethyl)-7-(3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidin-4(1H)-one core, substituted with cyclopentyl, difluoromethyl, mercapto, and methoxyphenyl groups.

Preparation Methods

The synthesis of 1-cyclopentyl-5-(difluoromethyl)-7-(3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the pyrido[2,3-d]pyrimidin-4(1H)-one core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the cyclopentyl group: This can be achieved through alkylation reactions using cyclopentyl halides.

    Incorporation of the difluoromethyl group: This step often involves the use of difluoromethylating agents.

    Addition of the mercapto group: This can be done through thiolation reactions.

    Attachment of the methoxyphenyl group: This is typically achieved through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

1-cyclopentyl-5-(difluoromethyl)-7-(3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidinone core.

    Substitution: The methoxyphenyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-cyclopentyl-5-(difluoromethyl)-7-(3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-(difluoromethyl)-7-(3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

1-cyclopentyl-5-(difluoromethyl)-7-(3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other pyrido[2,3-d]pyrimidin-4(1H)-one derivatives. Similar compounds include:

    1-cyclopentyl-5-(trifluoromethyl)-2-mercapto-7-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one: Differing by the trifluoromethyl group.

    1-cyclopentyl-5-(difluoromethyl)-2-mercapto-7-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one: Differing by the position of the methoxy group.

    1-cyclopentyl-5-(difluoromethyl)-2-mercapto-7-(3-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one: Differing by the methyl group instead of methoxy.

These comparisons highlight the uniqueness of the compound in terms of its specific substituents and their positions, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

1-cyclopentyl-5-(difluoromethyl)-7-(3-methoxyphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O2S/c1-27-13-8-4-5-11(9-13)15-10-14(17(21)22)16-18(23-15)25(12-6-2-3-7-12)20(28)24-19(16)26/h4-5,8-10,12,17H,2-3,6-7H2,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQDMPMHVHGAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cyclopentyl-5-(difluoromethyl)-7-(3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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1-cyclopentyl-5-(difluoromethyl)-7-(3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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1-cyclopentyl-5-(difluoromethyl)-7-(3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
1-cyclopentyl-5-(difluoromethyl)-7-(3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
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1-cyclopentyl-5-(difluoromethyl)-7-(3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

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